Neodidymelliosides A

Cytotoxicity Cancer Cell Lines IC50

Procure Neodidymelliosides A for its validated cytotoxic and antibiofilm potency. As the most active compound in the N. negundinis metabolome (IC50: 4.8-8.8 µM), it outperforms analogs B and A-E. Essential for oncology lead discovery and mixed-biofilm research, this reference standard ensures reproducible, high-impact data.

Molecular Formula C51H96O13
Molecular Weight 917.3 g/mol
Cat. No. B12382419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodidymelliosides A
Molecular FormulaC51H96O13
Molecular Weight917.3 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O)O
InChIInChI=1S/C51H96O13/c1-37(19-12-21-39(3)24-35-63-45-44(56)43(55)42(54)40(36-52)64-45)18-11-20-38(2)22-13-25-47(6,58)26-14-27-48(7,59)28-15-29-49(8,60)30-16-31-50(9,61)32-17-33-51(10,62)34-23-41(53)46(4,5)57/h19-20,24,40-45,52-62H,11-18,21-23,25-36H2,1-10H3/b37-19+,38-20+,39-24+/t40-,41?,42-,43+,44+,45-,47?,48?,49?,50?,51?/m1/s1
InChIKeyLDRPOZPWSVFBHZ-MRHHDEGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodidymelliosides A: What Is This Fungal Polyhydroxy-Isoprenoid and Why It Matters for Cytotoxicity Procurement


Neodidymelliosides A is an unprecedented fungal polyhydroxy-isoprenoid secondary metabolite isolated from the submerged cultures of the saprobic ascomycete Neodidymelliopsis negundinis [1]. Structurally, it is one of eight new compounds reported from this previously unstudied fungus, belonging to a class of metabolites that includes neodidymellioside B, neodidymelliol A, and several neodidymellioic acids [1]. This compound is primarily valued in research procurement for its dual cytotoxic and antibiofilm activities, which are described in the primary isolation study.

Neodidymelliosides A Procurement: Why In-Class Analogs from N. negundinis Cannot Be Substituted


The fungus Neodidymelliopsis negundinis produces a suite of eight structurally related secondary metabolites, yet their biological activities are not equivalent [1]. The primary research paper explicitly identifies Neodidymelliosides A (Compound 1) as the most active compound within this set [1]. Therefore, substituting Neodidymelliosides A with a different co-isolated analog, such as neodidymellioside B or a neodidymellioic acid, would result in a demonstrably lower cytotoxic potency, as established by the comparative data in the original isolation study. This makes Neodidymelliosides A the specific molecular entity of choice for research programs focused on maximizing cytotoxic or antibiofilm outcomes from this particular fungal metabolome.

Neodidymelliosides A Quantitative Differentiation Evidence: Cytotoxic IC50 and Antibiofilm Potency


Neodidymelliosides A vs. Co-Isolated Analogs: Cytotoxic Potency Across Six Cancer Cell Lines

In the primary isolation and characterization study, Neodidymelliosides A (Compound 1) was directly compared to the other seven co-isolated metabolites from N. negundinis. It was identified as the most active compound against a panel of human cancer cell lines [1].

Cytotoxicity Cancer Cell Lines IC50

Neodidymelliosides A Dual Antimicrobial Activity: Biofilm Inhibition of S. aureus and C. albicans

Neodidymelliosides A demonstrated significant inhibition of biofilm formation by both the Gram-positive bacterium Staphylococcus aureus and the pathogenic yeast Candida albicans [1].

Antibiofilm Antimicrobial Fungal Metabolite

Neodidymelliosides A Structural Novelty: An Unprecedented Polyhydroxy-Isoprenoid Scaffold

Neodidymelliosides A is one of eight unprecedented secondary metabolites reported from N. negundinis, a fungal species whose metabolome had not been previously investigated [1]. The compound possesses a polyhydroxy-isoprenoid skeleton, a unique structural class within the context of this organism.

Structural Novelty Natural Product Polyhydroxy-Isoprenoid

Neodidymelliosides A Application Scenarios: Where Cytotoxic and Antibiofilm Potency Drive Research Value


Cytotoxicity Screening and SAR Studies in Cancer Pharmacology

For laboratories screening novel fungal metabolites for anticancer activity, Neodidymelliosides A is the preferred candidate from the N. negundinis metabolome. Its established IC50 range of 4.8-8.8 µM across a diverse panel of six human cancer cell lines makes it a strong lead for further in vitro mechanism-of-action studies or semi-synthetic derivatization aimed at improving potency [1].

Antibiofilm Agent Development and Polymicrobial Biofilm Research

Neodidymelliosides A is uniquely suited for research on biofilm-related infections, particularly those involving mixed bacterial-fungal communities. Its reported significant inhibition of both S. aureus and C. albicans biofilms makes it a valuable tool for investigating broad-spectrum biofilm dispersal agents or for studying the interplay between bacterial and fungal pathogens in chronic infections [1].

Fungal Natural Product Dereplication and Chemotaxonomic Studies

As an unprecedented secondary metabolite from a previously unstudied fungal species, Neodidymelliosides A serves as an essential reference standard for natural product chemists engaged in dereplication of N. negundinis extracts or in chemotaxonomic investigations of the Didymellaceae family [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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